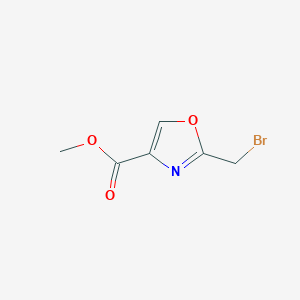
4-Bromo-3-fluoro-4'-pentyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-3-fluoro-4’-pentyl-biphenyl” is a derivative of biphenyl, which is a type of organic compound that consists of two connected benzene rings . It is a 4,4’-disubstituted biphenyl derivative . The molecular formula of this compound is C12H8BrF .
Synthesis Analysis
The synthesis of 4,4’-disubstituted biphenyl derivatives like “4-Bromo-3-fluoro-4’-pentyl-biphenyl” can be achieved by reacting 4-fluorobenzeneboronic acid with 4-bromo-iodobenzene . Additionally, reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluoro-4’-pentyl-biphenyl” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
Reactions at the benzylic position are significant in the chemical reactions of “4-Bromo-3-fluoro-4’-pentyl-biphenyl”. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can undergo either SN1 or SN2 reactions .Safety and Hazards
While specific safety and hazard information for “4-Bromo-3-fluoro-4’-pentyl-biphenyl” is not available, general safety measures for handling similar chemicals include wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding dust formation . It’s also important to prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
1-bromo-2-fluoro-4-(4-pentylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18)17(19)12-15/h6-12H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYAEPDUJOIYDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445881 |
Source


|
| Record name | 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-4'-pentyl-biphenyl | |
CAS RN |
163129-11-1 |
Source


|
| Record name | 4-Bromo-3-fluoro-4'-pentyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)






![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)